D-Galactose-2-13C
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Overview
Description
D-Galactose-2-13C: is a stable isotope-labeled compound of D-galactose, where the carbon-13 isotope is incorporated at the second carbon position. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as to investigate the biochemical and physiological roles of galactose in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-2-13C typically involves the incorporation of carbon-13 into the galactose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of galactose. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose as a starting material. The process includes enzymatic or chemical conversion of labeled glucose to galactose, followed by purification and isolation of the labeled compound. The production process is designed to achieve high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-Galactose-2-13C undergoes various chemical reactions, including:
Oxidation: Conversion to D-galacturonic acid using oxidizing agents.
Reduction: Reduction to D-galactitol using reducing agents.
Substitution: Formation of glycosides through reaction with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Sodium periodate or nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.
Substitution: Methanol or ethanol in the presence of hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: D-galacturonic acid.
Reduction: D-galactitol.
Substitution: Methyl or ethyl glycosides.
Scientific Research Applications
D-Galactose-2-13C is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Metabolic Studies: Used to trace galactose metabolism in biological systems and to study disorders such as galactosemia.
Drug Delivery: Utilized as a ligand in targeted drug delivery systems to enhance cellular uptake of therapeutic agents.
Diagnostics: Employed in diagnostic tests to evaluate liver function and assess liver diseases.
Theranostics: Combined with therapeutic agents to create theranostic compounds for simultaneous diagnosis and treatment of diseases.
Mechanism of Action
The mechanism of action of D-Galactose-2-13C involves its incorporation into metabolic pathways where it is metabolized similarly to natural D-galactose. The labeled carbon-13 allows for tracking and analysis of its metabolic fate. In drug delivery, this compound functions as a ligand that binds to galactose receptors on target cells, facilitating the uptake of attached therapeutic agents . The primary pathway for galactose metabolism is the Leloir pathway, which involves the conversion of beta-D-galactose to alpha-D-galactose by the enzyme galactose mutarotase .
Comparison with Similar Compounds
- D-Galactose-1-13C
- D-Galactose-13C6
- D-Mannitol-1-13C
- D-Mannitol-2-13C
- Thiourea-13C
Comparison: D-Galactose-2-13C is unique due to the specific incorporation of carbon-13 at the second carbon position, which allows for targeted studies of metabolic pathways involving this position. Other similar compounds, such as D-Galactose-1-13C and D-Galactose-13C6, have carbon-13 incorporated at different positions, providing different insights into metabolic processes .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i3+1 |
InChI Key |
GZCGUPFRVQAUEE-YIJMDVFUSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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